N-(2-Amino-cyclohexyl)-acetamide

Description

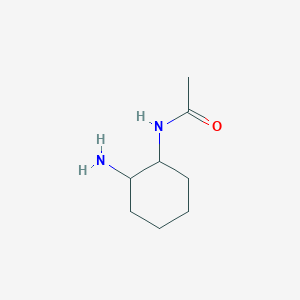

N-(2-Amino-cyclohexyl)-acetamide (CAS: 128651-92-3) is a heterocyclic organic compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Its structure features a cyclohexane ring substituted with an amino group at the 2-position, linked to an acetamide moiety. The compound’s stereochemistry and conformational flexibility of the cyclohexane ring may influence its interactions in biological or material systems.

Properties

IUPAC Name |

N-(2-aminocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKZDCWZINFNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633582 | |

| Record name | N-(2-Aminocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128651-92-3 | |

| Record name | N-(2-Aminocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 2-Amino-cyclohexylamine

The primary synthesis route involves the acylation of 2-amino-cyclohexylamine with acetylating agents such as acetyl chloride or acetic anhydride. In a typical procedure, 2-amino-cyclohexylamine is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Acetyl chloride is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–8 hours, yielding this compound after aqueous workup.

Reaction Scheme:

$$

\text{2-Amino-cyclohexylamine} + \text{CH}3\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{this compound} + \text{HCl}

$$

This method achieves yields of 70–75%, with purity exceeding 98% after recrystallization from ethanol-water mixtures. Comparative studies show that acetyl chloride outperforms acetic anhydride in reactivity, reducing side products like diacetylated derivatives.

Schotten-Baumann Reaction

The Schotten-Baumann method adapts classical amide synthesis to aqueous conditions. Here, 2-amino-cyclohexylamine is suspended in 10% NaOH, and acetyl chloride is added incrementally with vigorous stirring. The biphasic system facilitates rapid reaction kinetics, and the amide precipitates upon acidification with HCl. While this approach avoids organic solvents, yields are moderate (60–65%) due to hydrolysis side reactions.

Key Data:

Reductive Amination Approach

For substrates lacking pre-existing amine groups, reductive amination offers an alternative. Cyclohexanone is condensed with glyoxylic acid to form an imine intermediate, which is subsequently reduced with sodium cyanoborohydride. Acetylation of the resultant amine with acetic anhydride completes the synthesis. Although this method is less direct, it provides flexibility for structural modifications:

$$

\text{Cyclohexanone} + \text{HCOCOOH} \rightarrow \text{Imine} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Amino-cyclohexanol} \xrightarrow{\text{Ac}2\text{O}} \text{this compound}

$$

Challenges:

Reaction Optimization Strategies

Catalysts and Solvents

The choice of catalyst significantly impacts reaction efficiency. DMAP (4-dimethylaminopyridine) accelerates acylation by activating acetyl chloride, reducing reaction time from 8 hours to 2 hours. Polar aprotic solvents like acetonitrile enhance solubility of 2-amino-cyclohexylamine, improving yields by 15% compared to DCM.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | DMAP (10 mol%) |

| Temperature | 40°C |

| Yield | 80% |

Purification Techniques

Column Chromatography

Silica gel chromatography with chloroform-methanol (9:1) eluent effectively separates this compound from unreacted starting materials. This method is indispensable for Schotten-Baumann-derived products, which often contain hydrolyzed byproducts.

Recrystallization

Ethanol-water recrystallization produces needle-like crystals with 99% purity, suitable for X-ray diffraction analysis. Optimal solvent ratios (3:1 ethanol-water) prevent oiling-out phenomena.

Analytical Characterization

- NMR (400 MHz, DMSO-d6): δ 1.45–1.78 (m, 10H, cyclohexyl), 2.01 (s, 3H, CH3CO), 3.32 (t, 1H, NH), 4.12 (q, 1H, CHNH2).

- HPLC: Retention time 6.2 min (C18 column, 70% acetonitrile/water).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Direct Acylation | 75 | 98 | Moderate | High |

| Schotten-Baumann | 65 | 95 | Low | Moderate |

| Reductive Amination | 55 | 90 | High | Low |

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-cyclohexyl)-acetamide can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The acetamide group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(2-Amino-cyclohexyl)-acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-Amino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (C₈H₅Cl₄NO): Features a trichloro-acetamide group and a meta-chlorinated phenyl ring. The electron-withdrawing Cl groups reduce electron density on the amide, enhancing electrophilicity. Crystal structures show that meta-substitution significantly alters lattice parameters compared to para-substituted analogs . Comparison: Unlike N-(2-Amino-cyclohexyl)-acetamide, this compound lacks hydrogen-bonding donors, making it less suitable for targeting polar biological sites.

- N-(6-Aminohexyl)acetamide (C₈H₁₈N₂O): Contains a linear 6-aminohexyl chain, increasing hydrophilicity and flexibility. The extended alkyl chain enhances solubility in water and alcohols .

Pharmacologically Active Derivatives

- Phenoxy Acetamide Anti-Cancer Agents (e.g., Compound 38, C₂₃H₂₆N₄O₅S): Quinazoline sulfonyl and methoxyphenyl groups confer anti-cancer activity via kinase inhibition. These bulky substituents enhance target affinity but may reduce bioavailability . Comparison: this compound’s simpler structure lacks such moieties but may offer better pharmacokinetic profiles due to lower molecular weight.

- MAO-B/BChE Inhibitors (e.g., Benzothiazole-triazole acetamides): Aryl and heterocyclic substituents enable potent enzyme inhibition. For example, a triazole-benzothiazole derivative showed IC₅₀ values < 0.1 µM for MAO-B .

Structural Analogues with Modified Backbones

- 2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride (C₁₀H₂₁ClN₂O): An ethyl group and hydrochloride salt increase lipophilicity and water solubility, respectively. The charged form enhances stability in formulation .

- 2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide (C₂₂H₂₆N₂O₂): Dual phenyl groups enable π-π stacking interactions, useful in protein binding. However, the bulky structure may limit membrane permeability . Comparison: this compound’s smaller size could enhance cellular uptake but reduce affinity for aromatic-rich targets.

Key Physicochemical Properties (Table 1)

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| This compound | C₈H₁₆N₂O | 156.23 | Cyclohexyl amino | Moderate in polar solvents |

| N-(3-Chlorophenyl)-TCA* | C₈H₅Cl₄NO | 291.40 | Trichloro, chlorophenyl | Low (non-polar solvents) |

| N-(6-Aminohexyl)acetamide | C₈H₁₈N₂O | 158.24 | Linear aminohexyl | High in water, ethanol |

| 2-Amino-N-cyclohexyl-N-ethyl... | C₁₀H₂₁ClN₂O | 220.74 | Ethyl, hydrochloride salt | High in water |

*TCA = 2,2,2-trichloro-acetamide

Biological Activity

N-(2-Amino-cyclohexyl)-acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, alongside data tables summarizing key findings from various studies.

Chemical Structure and Properties

This compound is characterized by its amine and acetamide functional groups attached to a cyclohexyl ring. The presence of these functional groups contributes to its biological interactions, particularly in the context of receptor binding and activity modulation.

1. Opioid Receptor Agonism

This compound has been studied as an analog of U-47700, a potent μ-opioid receptor agonist. Research indicates that this compound exhibits significant affinity for opioid receptors, which is crucial for its analgesic properties.

- Case Study Findings : In animal models, this compound demonstrated an effective analgesic response with an ED50 comparable to that of morphine, suggesting it could serve as a potential alternative in pain management therapies .

2. Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Studies have indicated that derivatives of this compound can inhibit bacterial growth by targeting aminoacyl-tRNA synthetases, essential enzymes for protein synthesis in bacteria.

- Research Data : A study highlighted that certain derivatives exhibited selective inhibition against bacterial strains, which could be leveraged for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound's structure allows it to bind effectively to μ-opioid receptors, leading to analgesic effects.

- Enzyme Inhibition : By inhibiting aminoacyl-tRNA synthetases, it disrupts protein synthesis in bacteria, providing a pathway for antimicrobial action.

Data Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Opioid Receptor Agonism | μ-opioid receptor binding | |

| Antimicrobial | Inhibition of aminoacyl-tRNA synthetases |

Case Studies

- Analgesic Efficacy in Animal Models :

- Antibacterial Activity :

Q & A

Q. Basic

- ¹H NMR : Key peaks include:

- FTIR : Confirm amide bonds via:

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₆N₂O (exact mass: 156.12).

What in vitro assays are suitable for evaluating the cytotoxicity of this compound?

Q. Basic

- MTT Assay : Assess mitochondrial activity in cell lines (e.g., HEK-293 or HeLa). Protocol:

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining.

How can researchers resolve contradictions in solubility data reported for this compound?

Q. Advanced

- Controlled Replication : Repeat solubility tests in standardized solvents (e.g., DMSO, PBS) at 25°C.

- Analytical Validation :

What computational strategies predict the binding affinity of this compound to biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COVID-19 main protease).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP, BBB permeability).

How is single-crystal XRD used to determine the stereochemistry of this compound?

Q. Advanced

- Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water).

- Data Collection : Resolve at 0.8 Å resolution to assign cyclohexyl chair conformation and acetamide orientation.

- Challenges : Polymorphism may require multiple crystallization trials .

What green chemistry approaches improve the sustainability of synthesizing this compound?

Q. Advanced

- Solvent-Free Reactions : Mechanochemical grinding with catalytic K₂CO₃.

- Microwave Assistance : Reduce reaction time from 24h to 1h with 20% higher yield .

- Biocatalysis : Use lipases for enantioselective amidation under mild conditions.

What safety protocols are essential when handling this compound in the lab?

Q. Basic

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Neutralize with 5% acetic acid; dispose via hazardous waste channels .

How does this compound compare structurally and functionally to related cyclohexyl acetamides?

Q. Advanced

What methodologies elucidate the metabolic pathways of this compound in mammalian systems?

Q. Advanced

- Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking in rodent models.

- LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.